![molecular formula C11H24O2Si B2820492 2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal CAS No. 2580222-84-8](/img/structure/B2820492.png)
2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal” is an organic compound containing a tert-butyl(dimethyl)silyl ether group and an aldehyde group. The tert-butyl(dimethyl)silyl group is often used in organic synthesis as a protecting group for alcohols .
Molecular Structure Analysis
The molecular structure would consist of a tert-butyl(dimethyl)silyl ether group attached to the second carbon of a four-carbon chain, with the terminal carbon bearing an aldehyde group .Chemical Reactions Analysis
As an aldehyde, it would be expected to undergo typical aldehyde reactions, such as nucleophilic addition. The tert-butyl(dimethyl)silyl ether group would be stable under a variety of conditions, but could be removed using a fluoride source .Aplicaciones Científicas De Investigación
1. Synthesis of Biologically Active Natural Products This compound has been used in the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , a potential precursor to biologically active natural products like Indiacen A and Indiacen B . These natural products have significant biological activities, making them valuable for further research and potential therapeutic applications .
Archaeological Wood Conservation
The compound has been used in the synthesis of tert-butyldimethylsilyl (TBDMS) chitosan , which is soluble in a 50:50 solution of ethyl acetate and toluene . This synthesized compound has been used for the reconsolidation of degraded wood from archaeological sites, providing a solution for the preservation of important historical artifacts .
Synthesis of (+)-Ambruticin
It is used as an important reagent in the total synthesis of (+)-ambruticin . Ambruticin is a polyketide natural product with antifungal and antiprotozoal activities, making it a potential candidate for the development of new therapeutic agents .
Synthesis of (−)-Laulimalide
This compound is also used in the synthesis of (−)-laulimalide . Laulimalide is a marine natural product that has shown potent cytotoxic activity against cancer cell lines .
Synthesis of (−)-Salinosporamide A
The compound is used in the synthesis of (−)-salinosporamide A . Salinosporamide A is a potent proteasome inhibitor and is currently in clinical trials for the treatment of cancer .
Synthesis of (+)-Leucascandrolide A
It is used in the synthesis of (+)-leucascandrolide A . Leucascandrolide A is a marine macrolide that has shown potent cytotoxic activity against cancer cell lines .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-8-11(5,9-12)13-14(6,7)10(2,3)4/h9H,8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSJINRQABBZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Tert-butyl(dimethyl)silyl]oxy-2-methylbutanal | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

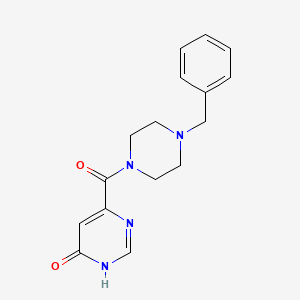

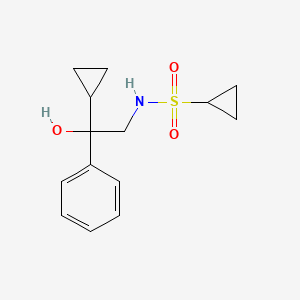

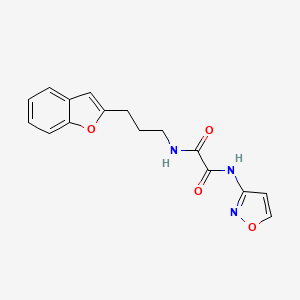
![3-phenethyl-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2820414.png)
![Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate](/img/structure/B2820419.png)

![[2-(4-Methoxyphenyl)azepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2820421.png)
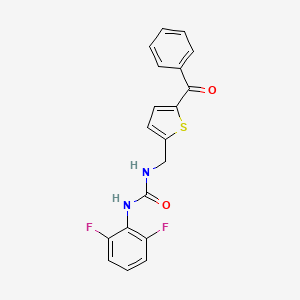
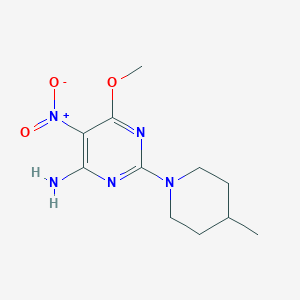
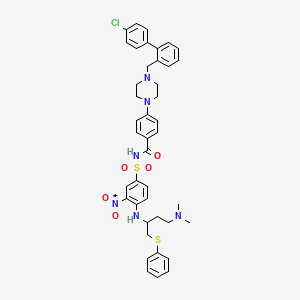
![[3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2820427.png)
![N'-hydroxy-2-(4-methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carboximidamide](/img/structure/B2820432.png)